molecular formula C8H10O3 B1526907 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one CAS No. 220809-37-0

4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one

Cat. No. B1526907
M. Wt: 154.16 g/mol
InChI Key: QJQGKFBKKILFFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

An effective synthesis of 2-acylated and sulfonated 4-hydroxycoumarins has been achieved via the reaction of 4-hydroxycoumarin with acyl chloride in the presence of dry pyridine as catalyst at room temperature .

Scientific Research Applications

Synthetic Chemistry Applications

4-Hydroxy-6-(propan-2-yl)-2H-pyran-2-one serves as a key intermediate in the synthesis of densely functionalized compounds through chemodivergent, multicomponent domino reactions in aqueous media. For example, L-proline-catalyzed assembly processes facilitate the creation of complex molecular structures such as 4H-pyrano[2,3-c]pyrazoles and bispyrazolyl propanoates, showcasing the compound's versatility in constructing biologically relevant frameworks with high efficiency and selectivity in water (Prasanna, Perumal, & Menéndez, 2013).

Materials Science and Corrosion Inhibition

In the realm of materials science, derivatives of 4-Hydroxy-6-(propan-2-yl)-2H-pyran-2-one, such as 4-Hydroxy-6-methyl-3-(3-quinolin-8-yl-acryloyl)-pyran-2-one (HMQP), have demonstrated significant potential as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit excellent inhibition efficiency, suggesting their utility in protecting industrial materials against corrosive damage (Khattabi et al., 2019).

Biological Activity Synthesis

4-Hydroxy-6-(propan-2-yl)-2H-pyran-2-one is instrumental in the synthesis of biologically active compounds. A notable example includes its transformation into α-6-hydroxy-6-methyl-4-enyl-2H-pyran-3-one, a synthon for preparing compounds with potential biological activities, achieved through environmentally benign methods in water, highlighting the importance of sustainable chemistry approaches (Gelmini et al., 2016).

Anticancer Activity

Furthermore, the compound's derivatives have been investigated for their anticancer activities. Microwave-assisted synthetic methods have facilitated the development of polysubstituted 4H-Pyran derivatives, demonstrating potent anticancer effects against various human cancer cell lines. This underscores the compound's significance in medicinal chemistry for developing new therapeutic agents (Hadiyal et al., 2020).

properties

IUPAC Name

4-hydroxy-6-propan-2-ylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-5(2)7-3-6(9)4-8(10)11-7/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQGKFBKKILFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one

CAS RN

220809-37-0
Record name 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Hydroxy-3-isobutyryl-6-isopropyl-pyran-2-one (11.7 g, 52 mmol) was taken up in conc. Sulfuric acid (40 mL) and stirred at 130° C. for 15 mins. The dark oil obtained was left to cool to room temperature and was then cooled further to 0° C. in an ice bath before the addition of 200 mL crushed ice with stirring. The resulting solution was extracted with ethyl acetate (3×200 mL) and the combined organics were dried over sodium sulfate, filtered and evaporated in vacuo to a light brown oil that was purified by column chromatography using a gradient of pentane in ethyl acetate 3:1→30:70 as eluant to provide the title compound as a light brown oil which solidified on standing (6.1 g, 77%).
Name
4-Hydroxy-3-isobutyryl-6-isopropyl-pyran-2-one
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-hydroxy-3-isobutyryl-6-isopropyl-pyran-2-one (10.26 g, 45.8 mmol) in conc. H2SO4 (40 mL) is stirred at 130° C. for 15 min. The dark reaction mixture is then cooled to 0° C., and crushed ice (˜200 g) is added with stirring. The resulting solution is extracted thrice with Et2O, and the combined extracts are dried over Na2SO4 and concentrated. The crude material is purified by flash chromatography on silica gel. Gradient elution with 3:2 hexanes-EtOAc, 1:1 EtOAc-hexanes, 2:1 EtOAc-hexanes, and 3:1 EtOAc-hexanes affords 4-hydroxy-6-isopropyl-pyran-2-one as a light yellow solid. 1H NMR (CDCl3, 300 MHz) δ 11.2 (br, 1H), 6.00 (d, J=1.8 Hz, 1H), 5.58 (d, J=1.8 Hz, 1H), 2.73 (sept, J=6.9 Hz, 1H), 1.22 (d, J=6.9 Hz, 1H) ppm.
Name
4-hydroxy-3-isobutyryl-6-isopropyl-pyran-2-one
Quantity
10.26 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one
Reactant of Route 2
4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one
Reactant of Route 3
4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one
Reactant of Route 4
4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one
Reactant of Route 5
4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one
Reactant of Route 6
4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.